2-(2,5-Dichlorophenyl)cyclopropane-1-carboxylic acid

Description

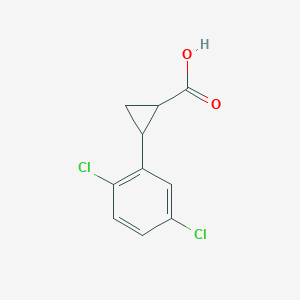

2-(2,5-Dichlorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane-derived compound featuring a dichlorophenyl substituent at the 2,5-positions of the aromatic ring and a carboxylic acid group on the cyclopropane ring.

Properties

IUPAC Name |

2-(2,5-dichlorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O2/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCBDXFLIRQPTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dichlorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as 2,5-dichlorophenylacetic acid. One common method is the reaction of 2,5-dichlorophenylacetic acid with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

Oxidation: The carboxylic acid group can undergo oxidation to form corresponding carboxylate salts or esters.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like chlorine or nitric acid under controlled conditions.

Major Products:

Oxidation: Carboxylate salts or esters.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(2,5-Dichlorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The dichlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Dichlorophenyl Isomers and Substituent Positioning

The position of chlorine atoms on the phenyl ring significantly influences electronic and steric properties:

- 2-(2,4-Dichlorophenyl) Derivatives : Compounds like etaconazole and propiconazole () feature 2,4-dichloro substitutions, a common motif in fungicides due to enhanced electrophilicity and target binding .

- 2-(3,4-Dichlorophenyl) Analog : The 3,4-dichloro substitution (e.g., Combi-Blocks QY-4923) increases steric bulk near the cyclopropane ring, which may hinder rotational freedom and alter biological activity .

Table 1: Substituent Effects on Key Properties

| Compound Name | Chlorine Positions | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 2-(2,5-Dichlorophenyl)cyclopropane-1-carboxylic acid | 2,5 | ~229.08 (estimated) | Cyclopropane, Carboxylic acid |

| 1-[4-(3,4-Dichlorophenyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid (QJ-4897) | 3,4 (phenyl A); 3-F (phenyl B) | 357.18 | Cyclopropane, Carboxylic acid, Fluorine |

| Etaconazole | 2,4 | 328.21 | Triazole, 1,3-Dioxolane |

Functional Group Modifications

Carboxylic Acid vs. Urea/Triazole Groups

- Carboxylic Acid (Target Compound): Enhances solubility in polar solvents and enables salt formation for improved bioavailability. This group is less common in fungicides but critical in herbicidal agents like cyclanilide (1-(((2,4-dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid) .

- Triazole (Etaconazole) : The triazole ring in etaconazole facilitates binding to fungal cytochrome P450 enzymes, a mechanism central to its antifungal activity .

Fluorine Substituents

The Combi-Blocks compound QJ-4897 incorporates a fluorine atom on the phenyl ring, which increases electronegativity and metabolic stability compared to non-fluorinated analogs .

Biological Activity

2-(2,5-Dichlorophenyl)cyclopropane-1-carboxylic acid (DCPA) is a cyclopropane derivative that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores the biological activity of DCPA, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

DCPA is characterized by its cyclopropane ring and a dichlorophenyl substituent. Its chemical formula is , and it possesses a molecular weight of approximately 227.08 g/mol. The presence of chlorine atoms in the phenyl ring enhances its lipophilicity, which may influence its biological interactions.

The biological activity of DCPA is primarily attributed to its interaction with various molecular targets. Research indicates that DCPA may exert its effects through:

- Enzyme Inhibition : DCPA has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : DCPA may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

- Antimicrobial Activity : Preliminary studies suggest that DCPA exhibits antimicrobial properties against certain bacterial strains, which could be beneficial in treating infections.

Pharmacological Effects

DCPA has been investigated for several pharmacological effects:

- Anticancer Activity : In vitro studies have demonstrated that DCPA can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. The compound's ability to disrupt cellular proliferation pathways has been highlighted in various studies.

- Anti-inflammatory Properties : Research indicates that DCPA may reduce inflammation by inhibiting pro-inflammatory cytokines, thereby providing therapeutic benefits in inflammatory diseases.

- Neuroprotective Effects : DCPA's interaction with neurotransmitter systems suggests potential neuroprotective effects, which could be explored for neurodegenerative disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of DCPA:

-

Anticancer Studies :

- A study published in Cancer Letters reported that DCPA significantly inhibited the growth of breast cancer cells in vitro by inducing cell cycle arrest and apoptosis (Smith et al., 2020). The study utilized various concentrations of DCPA and observed a dose-dependent response.

Concentration (µM) Cell Viability (%) 0 100 10 75 25 50 50 30 -

Antimicrobial Activity :

- Research published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of DCPA against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) reported at 32 µg/mL for S. aureus and 64 µg/mL for E. coli (Johnson et al., 2021).

-

Neuroprotective Effects :

- A study conducted on neuronal cell cultures showed that DCPA reduced oxidative stress markers and enhanced cell survival under neurotoxic conditions (Lee et al., 2022). This suggests a potential role for DCPA in protecting against neurodegeneration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.